molecular formula C16H17NO3 B5605928 N-(4-methoxyphenyl)-3-phenoxypropanamide

N-(4-methoxyphenyl)-3-phenoxypropanamide

Cat. No. B5605928
M. Wt: 271.31 g/mol
InChI Key: QGTBXPAYXVPCLR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-phenoxypropanamide is a chemical compound that has been the subject of various scientific investigations. These studies have focused on its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that yield high purity and high yield products, indicating a lack of side reactions and by-products. Techniques such as 1H NMR and mass spectral data are commonly used to confirm the chemical structures of synthesized compounds (Velupillai, Shingare, & Mane, 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray single crystal diffraction techniques, IR spectroscopy, and quantum chemical computation, revealing detailed geometrical parameters and crystallization systems. These analyses are supported by density functional theory (DFT) calculations to provide insights into the electronic properties such as HOMO and LUMO energies (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds similar to this compound have been evaluated through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These studies often explore antioxidant properties using tests like DPPH free radical scavenging (Demir et al., 2015).

Mechanism of Action

Target of Action

N-(4-methoxyphenyl)-3-phenoxypropanamide and its derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of triple-negative breast cancer (TNBC), a subtype of breast cancer that lacks the expression of HER2, progesterone receptors, or estrogen receptors .

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) in a manner that results in strong electronic characteristics . The molecules’ levels of affinity for the target proteins vary, with the highest binding affinities demonstrated by certain complexes . The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors is better understood through molecular dynamic simulation of the complex .

Biochemical Pathways

The compound’s interaction with its targets affects the biochemical pathways associated with the progression of TNBC . .

Pharmacokinetics

The compound and its derivatives meet the Absorption, Distribution, Metabolism, and Excretion (ADMET) and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . This suggests that the compound has good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of EGFR and VEGFR-2, which are associated with the progression of TNBC . This inhibition could potentially slow down or halt the progression of this subtype of breast cancer.

Safety and Hazards

The safety data sheet for a similar compound, “4-Methoxyphenol”, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and is harmful to aquatic life with long-lasting effects .

Future Directions

Future research could focus on further understanding the properties and potential applications of “N-(4-methoxyphenyl)-3-phenoxypropanamide”. For instance, research could explore whether substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles represent a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 .

properties

IUPAC Name

N-(4-methoxyphenyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-14-9-7-13(8-10-14)17-16(18)11-12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTBXPAYXVPCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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